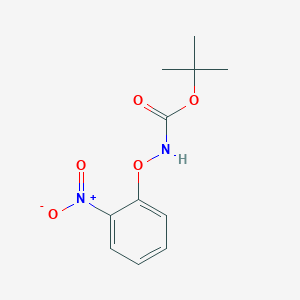

tert-Butyl (2-nitrophenoxy)carbamate

Description

Properties

CAS No. |

32455-98-4 |

|---|---|

Molecular Formula |

C11H14N2O5 |

Molecular Weight |

254.24 g/mol |

IUPAC Name |

tert-butyl N-(2-nitrophenoxy)carbamate |

InChI |

InChI=1S/C11H14N2O5/c1-11(2,3)17-10(14)12-18-9-7-5-4-6-8(9)13(15)16/h4-7H,1-3H3,(H,12,14) |

InChI Key |

DHLRADYCEVTVCD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NOC1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares tert-Butyl (2-nitrophenoxy)carbamate with key analogues, emphasizing substituent effects:

Key Observations:

- Electron Effects: The nitro group in the target compound increases electron withdrawal compared to amino (electron-donating) or chloro (moderate withdrawal) groups, reducing nucleophilicity at the carbamate oxygen. This enhances stability under acidic conditions but may limit reactivity in coupling reactions .

- logP: Nitro-substituted derivatives exhibit higher lipophilicity than amino- or hydroxy-containing analogues, influencing solubility and bioavailability .

Stability and Reactivity

- Nitro Derivatives: Exhibit greater thermal and oxidative stability compared to amino analogues but are prone to reduction under catalytic hydrogenation, yielding amino intermediates .

- Hydroxy and Amino Analogues: More susceptible to hydrolysis under basic conditions due to increased electron density at the carbamate group .

Q & A

Basic: What are the key considerations for optimizing the synthesis of tert-butyl (2-nitrophenoxy)carbamate?

Methodological Answer:

Synthesis optimization requires careful control of:

- Reaction conditions : Temperature (often 0–25°C), solvent choice (e.g., THF or DCM for solubility), and reaction time (monitored via TLC/HPLC) .

- Catalysts/Reagents : Use of coupling agents like DCC or EDC for carbamate bond formation, and bases (e.g., triethylamine) to deprotonate intermediates .

- Protecting group strategy : The tert-butyl group protects the carbamate nitrogen during subsequent reactions, requiring acidic conditions (e.g., TFA) for deprotection .

Basic: How is the structural characterization of this compound performed?

Methodological Answer:

- NMR spectroscopy : H and C NMR confirm the tert-butyl group (δ ~1.4 ppm for H) and nitrophenoxy aromatic protons (δ 7–8 ppm) .

- X-ray crystallography : SHELX software refines crystal structures to resolve bond angles and confirm stereochemistry .

- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] for CHNO) .

Advanced: How do electronic effects of the nitro group influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

The nitro group is a strong electron-withdrawing group, activating the adjacent phenoxy ring for electrophilic attack. Key studies include:

- Kinetic assays : Monitor substitution rates under varying pH and nucleophile concentrations (e.g., using NaSMe or amines) .

- DFT calculations : Compare activation energies for reactions at ortho vs. para positions relative to the nitro group .

- Contradictions : Nitro groups may sterically hinder access to reactive sites, requiring solvent polarity adjustments (e.g., DMF vs. toluene) .

Advanced: How can researchers reconcile discrepancies in biological activity data among structural analogs of this compound?

Methodological Answer:

- Structure-Activity Relationship (SAR) analysis : Compare analogs with modified substituents (e.g., tert-butyl vs. benzyl carbamates) using similarity indices (e.g., Tanimoto coefficients ≥0.8) .

- In vitro assays : Standardize conditions (e.g., IC measurements in HEK293 cells) to minimize variability .

- Meta-analysis : Cross-reference crystallographic data (e.g., hydrogen-bonding patterns) with binding affinity results to identify critical pharmacophores .

Basic: What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of nitro-containing vapors .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What computational tools are suitable for predicting the metabolic stability of this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) .

- ADMET prediction : Software like SwissADME estimates bioavailability and metabolic pathways (e.g., hydrolysis of the carbamate group) .

- MD simulations : GROMACS models solvation effects and degradation kinetics in physiological conditions .

Basic: How is the purity of this compound validated post-synthesis?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and >95% peak area threshold .

- Elemental analysis : Match experimental C/H/N/O percentages to theoretical values (±0.3% tolerance) .

- Melting point : Consistency with literature values (e.g., 109–112°C for related tert-butyl carbamates) .

Advanced: What strategies mitigate side reactions during functionalization of the nitrophenoxy moiety?

Methodological Answer:

- Protection/deprotection : Temporarily reduce the nitro group to an amine (using H/Pd-C) to avoid undesired oxidation .

- Microwave-assisted synthesis : Shorten reaction times to minimize decomposition (e.g., 10 min at 100°C) .

- Chemoselective catalysts : Employ Pd(PPh) for Suzuki couplings without affecting the carbamate .

Basic: What are the typical applications of this compound in drug discovery?

Methodological Answer:

- Intermediate synthesis : Serves as a precursor for protease inhibitors or kinase-targeting molecules .

- Protecting group : The tert-butyl carbamate shields amines during multi-step syntheses .

- Pharmacophore modification : Nitro groups enhance binding to nitroreductase enzymes in prodrug design .

Advanced: How do steric effects of the tert-butyl group impact crystallographic resolution?

Methodological Answer:

- Crystal packing analysis : Bulky tert-butyl groups may disrupt lattice symmetry, requiring cryocooling (100 K) to stabilize crystals .

- SHELXL refinement : Use the "ISOR" restraint to model disorder in the tert-butyl moiety .

- Comparative studies : Analyze analogous structures (e.g., methyl carbamates) to isolate steric contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.